N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a central ethanediamide (two amide-linked carbons) backbone. Key structural features include:
- A methyl group attached to one nitrogen atom.
- A 4-methylbenzenesulfonyl (tosyl) group linked to a thiophen-2-yl-substituted ethyl chain on the adjacent nitrogen.
This compound’s design suggests applications in medicinal chemistry or materials science, given the prevalence of sulfonamide and thiophene motifs in bioactive molecules (e.g., enzyme inhibitors or receptor ligands) .
Properties
IUPAC Name |
N-methyl-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-5-7-12(8-6-11)24(21,22)14(13-4-3-9-23-13)10-18-16(20)15(19)17-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPPNZGNRJRHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves a series of steps:
Formation of the sulfonyl intermediate: : The initial step may involve the sulfonation of 4-methylbenzene to form 4-methylbenzenesulfonyl chloride under chlorination conditions.
Introduction of the thiophene group: : The sulfonyl chloride intermediate reacts with a thiophen-2-yl-containing ethyl amine derivative.
Amidation step: : The resulting intermediate undergoes an amidation reaction with N-methyl ethylenediamine.
Industrial Production Methods: In industrial settings, the synthesis involves optimizing reaction conditions such as temperature, pressure, and solvents to ensure high yield and purity of the compound. Continuous flow reactors and catalytic processes are often employed to streamline production.
Types of Reactions:
Oxidation: : this compound can undergo oxidation, primarily affecting the thiophene ring.
Reduction: : The compound is susceptible to reduction reactions, potentially converting the sulfonyl group to a sulfide under specific conditions.
Substitution: : Aromatic and thiophenyl groups in the compound facilitate substitution reactions, often mediated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: : Peroxides or oxides such as hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Halogenating agents for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: : Modified thiophene derivatives.
Reduction: : Reduced amides or sulfide derivatives.
Substitution: : Halogenated aromatic and thiophenyl compounds.
Scientific Research Applications
Chemistry: : The compound serves as a precursor in the synthesis of advanced materials and catalysts. Biology : It is investigated for its potential as a biochemical probe and in studying protein-ligand interactions. Medicine : Research explores its utility in drug design, targeting specific enzymes and pathways. Industry : Utilized in the development of specialty chemicals and polymers.
Mechanism of Action
N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects through interaction with molecular targets, primarily enzymes, affecting catalytic activity and biological pathways. The sulfonyl and thiophenyl groups play critical roles in binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Differences
- Ethanediamide vs. Triazoles : The target compound lacks the heterocyclic triazole ring found in compounds, which confers tautomerism (thione vs. thiol) and distinct electronic properties .
- Sulfonamide vs.
- Thiophene vs. Halogenated Aromatics : The thiophen-2-yl group in the target compound may enhance π-stacking compared to halogenated phenyl groups in .
Spectroscopic Characterization
Table 2: IR and NMR Spectral Comparison
- The target compound’s amide C=O stretch (~1660 cm⁻¹) would differ from the C=S (1250 cm⁻¹) in triazole-thiones .
- Thiophene protons in the target’s ¹H NMR would resonate similarly to those in ’s Schiff base derivatives (6.5–7.5 ppm) .
Physicochemical Properties
- Solubility : The ethanediamide’s polar amide groups may enhance water solubility compared to ’s imidazolidine derivatives, which have hydrophobic chloro/methyl substituents .
- Stability : The tosyl group’s electron-withdrawing nature could increase hydrolytic stability relative to ’s azido derivatives, which are prone to reduction .
Biological Activity
N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its interactions with biological targets. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide. Its molecular formula is , and it possesses a sulfonamide functional group, which is often associated with various biological activities.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or altering their conformations, impacting cellular processes such as metabolism and signal transduction.
- Receptor Interaction : It may interact with specific receptors, modulating pathways related to inflammation or cell proliferation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to established anticancer agents.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be relevant in treating conditions like arthritis.
- Antimicrobial Activity : Some derivatives of sulfonamides have shown efficacy against various bacterial strains, suggesting potential for antimicrobial applications.
Case Studies and Experimental Evidence
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study on sulfonamide derivatives highlighted their ability to inhibit human DNA topoisomerase II, a target for cancer therapy. Compounds with similar structural motifs demonstrated enhanced activity compared to standard treatments like etoposide .
- Research on thiophene-containing compounds has shown that they can modulate various biological pathways, indicating that the thiophene ring in this compound might contribute to its bioactivity .
Synthesis and Production
The synthesis of this compound typically involves:
- Preparation of Intermediates : Starting with 4-methylbenzenesulfonyl chloride and thiophene-2-yl ethylamine, an intermediate sulfonamide is formed.
- Final Coupling Reaction : This intermediate is then reacted with prop-2-en-1-ylamine and ethanediamide under controlled conditions to yield the final product.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonamide Formation | 4-Methylbenzenesulfonyl chloride + Thiophene-2-yl ethylamine | Controlled temperature |
| 2 | Coupling Reaction | Intermediate + Prop-2-en-1-ylamine + Ethanediamide | Specific pH and temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
